molecular formula C21H17N5O2S B2996406 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034266-32-3

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2996406
CAS No.: 2034266-32-3
M. Wt: 403.46
InChI Key: SSKXTMCGLIEWAI-UHFFFAOYSA-N
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Description

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibition of aromatase can lead to a decrease in estrogen production, which is a common strategy in the treatment of hormone-dependent cancers .

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring and the phenyl moieties . These components bind to the iron in the heme moiety of the CYP-450 enzyme, which is a part of the aromatase complex . The carbonyl group in the compound’s structure also plays a significant role due to its ability to form hydrogen bonds .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by these hormones .

Pharmacokinetics

For instance, the presence of the 1,2,4-triazole ring in other compounds has been associated with improved pharmacokinetics and pharmacological properties .

Result of Action

The primary result of the compound’s action is a decrease in estrogen levels due to the inhibition of the aromatase enzyme . This can lead to a reduction in the growth of estrogen-dependent cancers . Additionally, compounds with similar structures have shown various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities .

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S/c27-20(16-6-8-18(9-7-16)28-21-22-10-11-29-21)25-12-17(13-25)26-14-19(23-24-26)15-4-2-1-3-5-15/h1-11,14,17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKXTMCGLIEWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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